

Application Notes and Protocols for In Vivo Testing of Evolitrine

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Compound of Interest

Compound Name: *Evolitrine*

Cat. No.: *B1580591*

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

Evolitrine, a furoquinoline alkaloid isolated from plant sources such as *Acronychia pedunculata* and *Evodia lunu-ankeda*, has demonstrated notable anti-inflammatory and analgesic properties in preclinical animal models.^{[1][2][3][4][5]} These characteristics position **evolitrine** as a promising candidate for the development of novel therapeutic agents for inflammatory and pain-related disorders. This document provides detailed application notes and standardized protocols for the in vivo evaluation of **evolitrine**'s efficacy, drawing from published research to guide further investigation.

Data Presentation

Table 1: Summary of In Vivo Anti-Inflammatory and Analgesic Activity of **Evolitrine**

Animal Model	Species	Evolitrine Dose	Route of Administration	Positive Control	Key Findings	Reference
Carrageenan-Induced Paw Edema	Wistar Rats	50 mg/kg b.w.	Oral (p.o.)	Indomethacin (5 mg/kg b.w.)	Significant inhibition of paw edema, comparable to indomethacin.[5]	[5]
Carrageenan-Induced Paw Edema	Rats	20 mg/kg (of an enriched fraction)	Oral (p.o.)	Not specified	57% inhibition of edema.[1]	[1]
Adjuvant-Induced Arthritis	Rats	100 and 200 mg/kg p.o. (of original extract)	Oral (p.o.)	Not specified	Significant inhibition of arthritis.[1]	[1]
Acetic Acid-Induced Writhing Test	Not Specified	50 mg/kg b.w.	Oral (p.o.)	Acetylsalicylic acid (100 mg/kg b.w.)	Significant reduction in the number of writhes, comparable to acetylsalicylic acid.[5]	[5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This model is a widely used and validated method for screening acute anti-inflammatory agents.[6][7][8]

Materials:

- Wistar rats (150-200g)
- **Evolitrine**
- Carrageenan (1% w/v in sterile saline)
- Indomethacin (positive control)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Plethysmometer
- Oral gavage needles

Procedure:

- Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
- Fasting: Fast the animals overnight (with free access to water) before the experiment.
- Grouping: Randomly divide the animals into the following groups (n=6 per group):
 - Group I: Vehicle control
 - Group II: **Evolitrine** (e.g., 50 mg/kg b.w.)
 - Group III: Indomethacin (e.g., 5 mg/kg b.w.)
- Drug Administration: Administer the vehicle, **evolitrine**, or indomethacin orally (p.o.) to the respective groups.
- Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

- **Measurement of Paw Volume:** Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
- **Calculation of Edema Inhibition:** Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

$$\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$$

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This model is a standard method for evaluating peripheral analgesic activity.

Materials:

- Mice (20-25g)
- **Evolitrine**
- Acetic acid (0.6% v/v in saline)
- Acetylsalicylic acid (positive control)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Oral gavage needles
- Observation chambers

Procedure:

- **Animal Acclimatization:** Acclimatize mice to laboratory conditions for at least one week.
- **Fasting:** Fast the animals for 12 hours before the experiment, with free access to water.

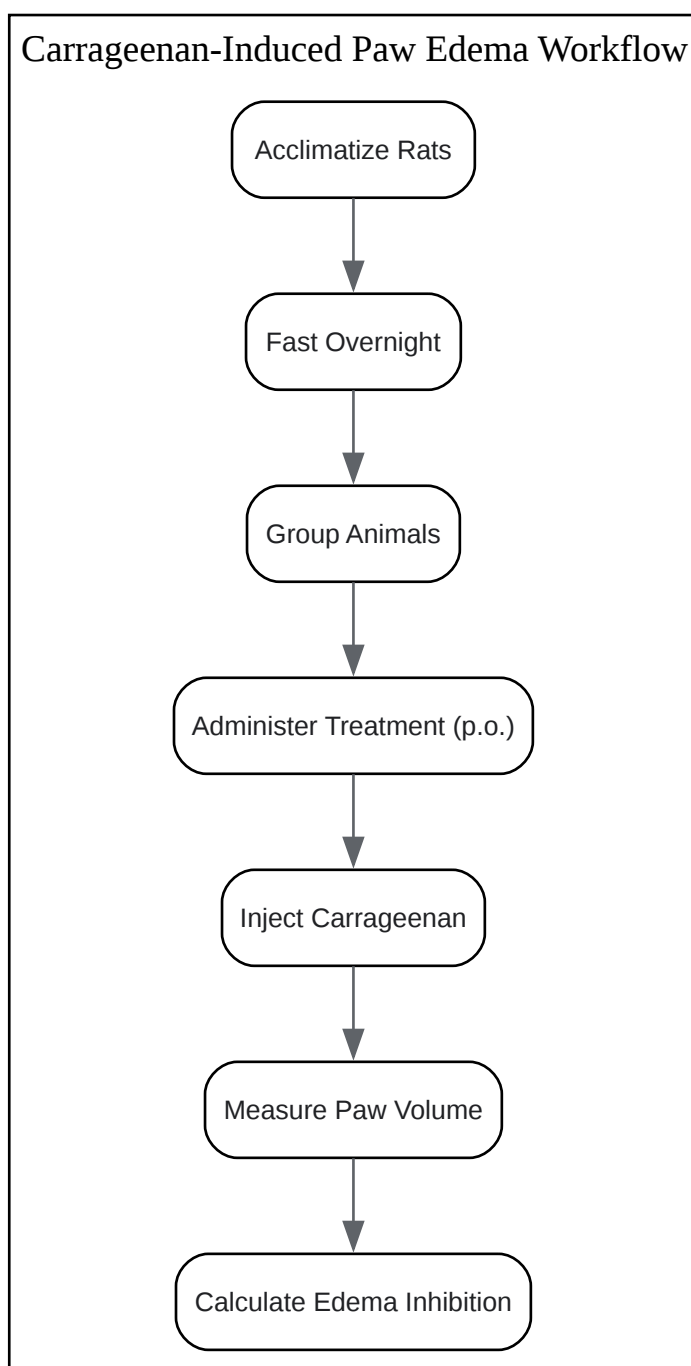
- Grouping: Randomly divide the mice into the following groups (n=6 per group):
 - Group I: Vehicle control
 - Group II: **Evolitrine** (e.g., 50 mg/kg b.w.)
 - Group III: Acetylsalicylic acid (e.g., 100 mg/kg b.w.)
- Drug Administration: Administer the vehicle, **evolitrine**, or acetylsalicylic acid orally (p.o.) to the respective groups.
- Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.
- Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
- Calculation of Analgesic Activity: Calculate the percentage inhibition of writhing for the treated groups compared to the control group using the following formula:

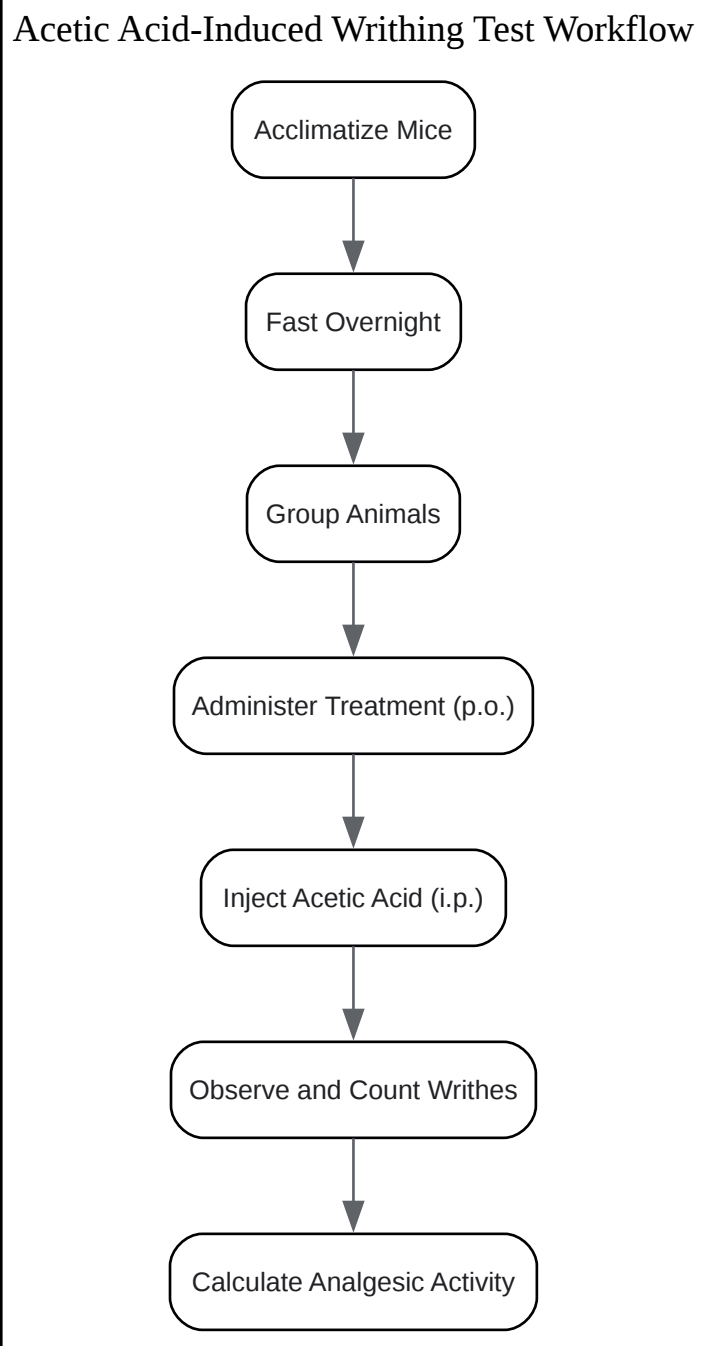
$$\% \text{ Inhibition} = [(W_c - W_t) / W_c] \times 100$$

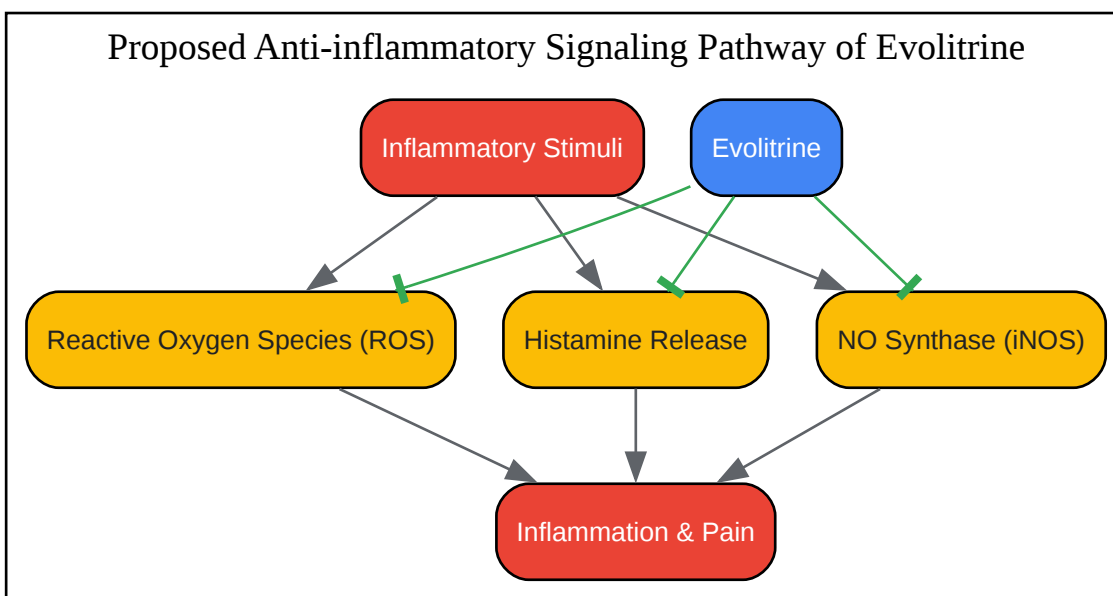
Where W_c is the average number of writhes in the control group, and W_t is the average number of writhes in the treated group.

Visualizations

Carrageenan-Induced Paw Edema Workflow







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